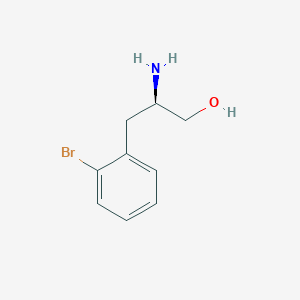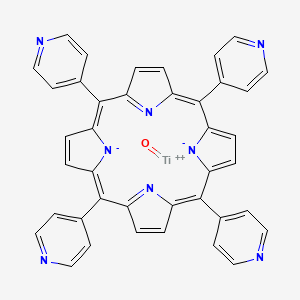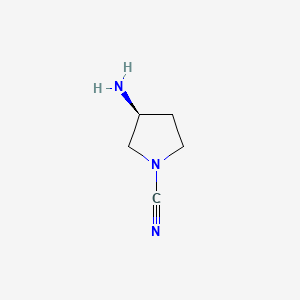
2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid typically involves the reaction of substituted 2-aminobenzothiazoles with iso(thio)cyanates, (thio)phosgenes, (thio)carbamoyl chlorides, 1,1’-(thio)carbonyldiimidazoles, and carbon disulfide . These reactions are carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio-urea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to optimize the yield and selectivity of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thio-urea group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thio-urea derivatives and benzothiazole-based molecules, such as:
Frentizole: Used for the treatment of rheumatoid arthritis.
Bentaluron: A herbicide used in winter corn crops.
Methabenzthiazuron: Used as a wood preservative.
Uniqueness
2-((1-Oxo-1-ureidopropan-2-yl)thio)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a thio-urea group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H12N2O4S |
|---|---|
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
2-[1-(carbamoylamino)-1-oxopropan-2-yl]sulfanylbenzoic acid |
InChI |
InChI=1S/C11H12N2O4S/c1-6(9(14)13-11(12)17)18-8-5-3-2-4-7(8)10(15)16/h2-6H,1H3,(H,15,16)(H3,12,13,14,17) |
Clé InChI |
IEDCBONQUVGJJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(=O)N)SC1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)




![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)


![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
